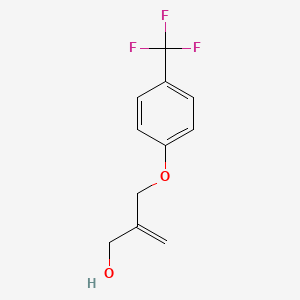
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxymethyl moiety, which is further connected to a prop-2-en-1-ol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol typically involves the reaction of 4-trifluoromethylphenol with an appropriate allyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the allyl halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-enal or 2-(4-Trifluoromethyl-phenoxymethyl)-propanoic acid.
Reduction: Formation of 2-(4-Trifluoromethyl-phenoxymethyl)-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can modulate enzyme activity by binding to active sites or altering protein conformation. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethylphenol: Shares the trifluoromethyl group but lacks the prop-2-en-1-ol moiety.
2-(4-Trifluoromethyl-phenoxymethyl)-benzene-1-carboximidamide: Contains a similar phenoxymethyl structure but with different functional groups.
2-(4-Trifluoromethyl-phenoxymethyl)-aniline: Similar phenoxymethyl structure with an amine group instead of the prop-2-en-1-ol moiety.
Uniqueness
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol is unique due to the combination of the trifluoromethyl group and the prop-2-en-1-ol structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The presence of the trifluoromethyl group also enhances the compound’s biological activity and potential as a pharmaceutical agent.
Eigenschaften
Molekularformel |
C11H11F3O2 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
2-[[4-(trifluoromethyl)phenoxy]methyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-8(6-15)7-16-10-4-2-9(3-5-10)11(12,13)14/h2-5,15H,1,6-7H2 |
InChI-Schlüssel |
KIONLEAGBYYYGV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CO)COC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
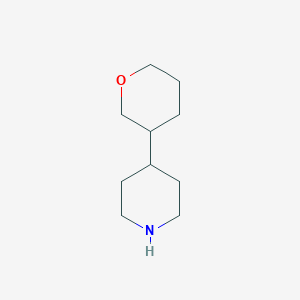
![Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15090851.png)
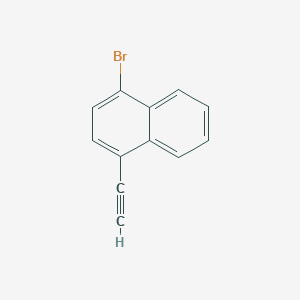
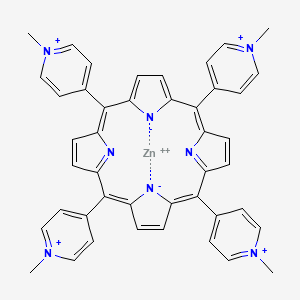
![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)
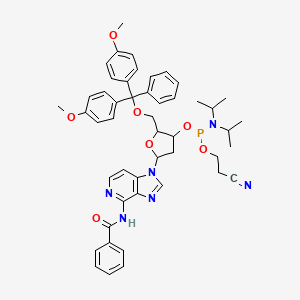

![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)


![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)


